N-cyclobutyloxolane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclobutyloxolane-3-carboxamide: is a compound known for its role as a CXCR4 antagonist. The CXCR4 receptor is a protein expressed on the surface of various cells and plays a crucial role in a range of normal and pathological processes
Vorbereitungsmethoden
The synthesis of N-cyclobutyloxolane-3-carboxamide typically involves the amidation of carboxylic acid substrates . This process can be carried out using both catalytic and non-catalytic methods . One common approach involves the activation of carboxylic acids to form more reactive intermediates such as anhydrides, acyl imidazoles, or acyl halides . These intermediates can then react with amines to form the desired carboxamide . Industrial production methods often utilize efficient and scalable processes to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
N-cyclobutyloxolane-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-cyclobutyloxolane-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying the CXCR4 receptor and its role in various cellular processes. In medicine, this compound has potential therapeutic applications due to its ability to block the CXCR4 receptor, which is involved in several diseases. Additionally, it has industrial applications in the production of pharmaceuticals and other bioactive compounds.
Wirkmechanismus
The mechanism of action of N-cyclobutyloxolane-3-carboxamide involves its interaction with the CXCR4 receptor. By binding to this receptor, the compound inhibits its activity, thereby modulating various cellular pathways. This inhibition can affect processes such as cell migration, proliferation, and survival. The molecular targets and pathways involved in this mechanism are crucial for understanding the compound’s effects and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
N-cyclobutyloxolane-3-carboxamide can be compared with other similar compounds, such as indole 2 and 3-carboxamides . These compounds also contain the carboxamide moiety and exhibit unique inhibitory properties against various enzymes and proteins . this compound is unique due to its specific interaction with the CXCR4 receptor. Other similar compounds include various carboxamide derivatives used in medicinal chemistry for their bioactive properties .
Eigenschaften
IUPAC Name |
N-cyclobutyloxolane-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(7-4-5-12-6-7)10-8-2-1-3-8/h7-8H,1-6H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJXGBHEQWKALY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2CCOC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.